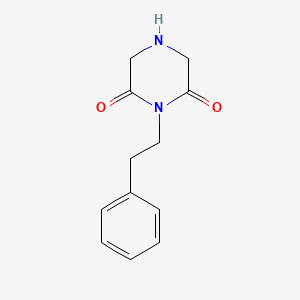

1-(2-Phenylethyl)piperazine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-phenylethyl)piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-11-8-13-9-12(16)14(11)7-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHWPKXZICRGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CN1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353639 | |

| Record name | 1-(2-phenylethyl)piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247128-18-3 | |

| Record name | 1-(2-phenylethyl)piperazine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Phenylethyl Piperazine 2,6 Dione and Its Structural Analogues

Strategies for Constructing the Piperazine-2,6-dione (B107378) Ring System

The formation of the piperazine-2,6-dione scaffold is a critical step in the synthesis of the title compound. Various methodologies have been developed to achieve this, ranging from classical cyclization reactions to modern, efficiency-focused protocols.

Cyclization Approaches Utilizing Iminodiacetic Acid Derivatives

A well-established and versatile method for constructing the piperazine-2,6-dione ring involves the condensation of iminodiacetic acid or its derivatives with primary amines. researchgate.netresearchgate.netnih.gov This approach offers a direct route to N-substituted piperazine-2,6-diones. The reaction typically proceeds by heating a mixture of the iminodiacetic acid derivative and the desired primary amine, leading to a double condensation and cyclization to form the six-membered ring.

The general mechanism involves the formation of two amide bonds. For instance, reacting iminodiacetic acid with an amine like phenylethylamine under thermal conditions or with a coupling agent can yield 1-(2-Phenylethyl)piperazine-2,6-dione directly. researchgate.netnih.gov The use of carbonyldiimidazole (CDI) as an activating agent facilitates the cyclization under milder conditions, improving yields and reproducibility. nih.gov

Table 1: Synthesis of Piperazine-2,6-diones from Iminodiacetic Acid Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Iminodiacetic acid | Various primary amines | Microwave irradiation | N-substituted piperazine-2,6-diones | Quantitative | researchgate.net |

Radical and Reductive Hydroamination-Based Cyclization Protocols

Modern synthetic chemistry has introduced advanced cyclization protocols, including hydroamination, to form nitrogen-containing heterocycles. Intramolecular hydroamination is a powerful, atom-economical method for constructing rings. organic-chemistry.org Palladium-catalyzed intramolecular hydroamination has been successfully applied to synthesize 2,6-disubstituted piperazines with high diastereoselectivity. nih.govorganic-chemistry.org This strategy involves the cyclization of an aminoalkene precursor, which can be derived from amino acids. organic-chemistry.org While direct synthesis of the piperazine-2,6-dione ring via this method is less commonly reported than for piperazines or piperazinones, the underlying principles can be adapted to suitable precursors.

Reductive cyclization offers another pathway. A general approach for synthesizing piperazines involves the sequential double Michael addition of nitrosoalkenes to primary amines, followed by a stereoselective catalytic reductive cyclization of the resulting dioximes. mdpi.comnih.gov This method allows for the conversion of a primary amino group into a piperazine (B1678402) ring, demonstrating a versatile tool for structural modification. nih.gov The key steps involve the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and is subsequently reduced to the final piperazine product. mdpi.com

Microwave-Assisted Synthetic Routes to Piperazinediones

To enhance reaction efficiency, microwave-assisted organic synthesis (MAOS) has been widely adopted. biotage.com This technique significantly reduces reaction times, often improves yields, and promotes greener chemistry by enabling solvent-free conditions. thieme-connect.comresearchgate.net

The synthesis of piperazine-2,5-diones from N-Boc dipeptide esters under solvent-free microwave irradiation is a notable example. thieme-connect.comresearchgate.net This deprotection-cyclization sequence is highly efficient, with reactions completing in minutes compared to hours under conventional heating. researchgate.net Similarly, the condensation of iminodiacetic acid with various amines to yield piperazine-2,6-dione derivatives has been achieved in quantitative yields under microwave irradiation. researchgate.net The use of microwave heating in aqueous media has also been reported for the efficient synthesis of 2,5-diketopiperazines. nih.gov The intensity of microwave irradiation can even control product selectivity in certain multi-component reactions, highlighting the nuanced control offered by this technology. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Piperazinediones

| Reaction | Conventional Heating | Microwave Irradiation | Advantage of Microwave | Reference |

|---|---|---|---|---|

| N-Boc-dipeptide ester cyclization | 2 hours, 200°C | 5 minutes, 600W | Drastically reduced reaction time | researchgate.net |

| Iminodiacetic acid + primary amines | Several hours, reflux | Not specified, but rapid | Quantitative yields | researchgate.net |

Introduction and Modification of the N-Phenylethyl Moiety

The installation of the phenylethyl group onto the piperazinedione nitrogen is a key step that can be achieved either by building the ring with phenylethylamine as a starting material or by modifying a pre-existing piperazinedione scaffold.

Alkylation Reactions for Installation of the Phenylethyl Group

A straightforward method to synthesize this compound is the N-alkylation of a piperazine-2,6-dione precursor. ambeed.com This nucleophilic substitution reaction typically involves reacting piperazine-2,6-dione with a phenylethyl halide, such as 2-phenylethyl bromide, in the presence of a base. nih.gov

To achieve monoalkylation and avoid the formation of N,N'-disubstituted products, several strategies can be employed. Using a large excess of the piperazine starting material can favor mono-substitution. researchgate.net A more controlled approach involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group. researchgate.net N-Boc-piperazine can be selectively alkylated on the unprotected nitrogen, followed by deprotection to yield the desired monosubstituted product. Common conditions for alkylation include using bases like potassium carbonate in solvents such as acetonitrile (B52724) or dimethylformamide (DMF). nih.govresearchgate.net

Table 3: Conditions for N-Alkylation of Piperazine Scaffolds

| Piperazine Derivative | Alkylating Agent | Base / Solvent | Outcome | Reference |

|---|---|---|---|---|

| Piperazine | Alkyl halides | Potassium carbonate / DMF | N-substituted piperazines | nih.gov |

| N-Boc-piperazine | Various alkyl halides | Potassium carbonate / Acetone | Controlled mono-alkylation | researchgate.net |

| Piperazine | 2-(Trifluoromethyl)phenyl chloride | Not specified | N-Aryl piperazine synthesis | mdpi.com |

Stereoselective Synthetic Considerations for the Phenylethyl Chain

Introducing chirality into the phenylethyl moiety is of significant interest for developing analogues with specific biological activities. The asymmetric synthesis of chiral phenylethylamines provides key building blocks for this purpose. nih.gov A chemoenzymatic, two-step, one-pot transformation of styrene (B11656) to 1-phenylethylamine (B125046) has been developed, which formally corresponds to an asymmetric hydroamination. acs.orgresearchgate.net This process combines a Pd/Cu-catalyzed Wacker oxidation of styrene to acetophenone, followed by a highly enantioselective reductive amination catalyzed by an amine dehydrogenase, achieving excellent enantiomeric excess (>99% ee). nih.govacs.orgresearchgate.net

Chiral 1-phenylethylamine is a versatile chiral auxiliary and can be used in various asymmetric syntheses. nih.govtandfonline.com For instance, the enantioselective addition of chiral benzylic amines to α,β-unsaturated esters has been studied to produce optically active amino acids. tandfonline.com By starting with an enantiomerically pure phenylethylamine derivative, a stereocenter can be incorporated into the final molecule during the ring-formation step, leading to chiral analogues of this compound.

Regioselective Functionalization and Derivatization Strategies

The ability to selectively introduce functional groups at specific positions on the this compound scaffold is paramount for fine-tuning its chemical and biological properties. Regioselective strategies target both the aromatic ring of the phenylethyl substituent and the piperazinedione core.

The phenylethyl moiety of this compound offers a prime site for modification via electrophilic aromatic substitution (EAS). The ethylpiperazine-2,6-dione substituent is an activating group and will direct incoming electrophiles to the ortho and para positions of the aromatic ring. The specific reaction conditions and the nature of the electrophile determine the precise regioselectivity and the types of substituents that can be introduced.

Common electrophilic aromatic substitution reactions applicable to the aromatic ring include:

Nitration: Introduction of a nitro group (-NO₂), typically using a mixture of nitric acid and sulfuric acid. This group can be further reduced to an amino group, providing a handle for further functionalization.

Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) using reagents like chlorine or bromine in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively. These reactions expand the carbon framework and introduce new functional handles. For instance, acylation with an acyl halide and a Lewis acid catalyst, followed by reduction, can yield various alkyl substituents.

Table 1: Examples of Regioselective Aromatic Functionalization Reactions

| Reaction Type | Reagents | Potential Substituents |

| Nitration | HNO₃, H₂SO₄ | -NO₂ |

| Bromination | Br₂, FeBr₃ | -Br |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | -R |

Beyond the aromatic ring, the piperazinedione core itself presents opportunities for structural diversification. The nitrogen and carbon atoms of the heterocyclic ring can be targeted for modification.

Recent advances in C-H functionalization offer powerful tools for the direct installation of substituents on the carbon atoms of the piperazine ring. mdpi.com While much of this research has focused on piperazines, the principles can be extended to piperazinediones. Methods such as photoredox catalysis can enable the site-selective alkylation or arylation of C-H bonds adjacent to the nitrogen atoms. mdpi.com

Furthermore, the secondary amine position (N-4) of the piperazinedione ring is a key site for derivatization. Alkylation, acylation, and arylation at this position can introduce a wide array of substituents, significantly altering the molecule's polarity, size, and potential for hydrogen bonding. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. researchgate.net

The carbonyl groups of the piperazinedione core can also be targeted for modification, although this is less common. Reduction of one or both carbonyls would lead to piperazine or piperazinone derivatives, respectively, thereby expanding the structural diversity of the compound library.

Table 2: Potential Modifications of the Piperazinedione Core

| Position | Modification Type | Reagents | Resulting Functional Group |

| N-4 | Alkylation | R-X, Base | -R |

| N-4 | Acylation | RCOCl, Base | -COR |

| C-3, C-5 | C-H Alkylation | Michael acceptors, Photocatalyst | -Alkyl |

| C-3, C-5 | C-H Arylation | Aryl halides, Photocatalyst | -Aryl |

Modern Synthetic Principles and High-Throughput Synthesis Applicability

The demand for large libraries of structurally diverse compounds for drug discovery has driven the development of modern synthetic principles, including catalytic approaches and high-throughput synthesis methodologies.

Transition-metal catalysis has emerged as a powerful tool for the efficient construction of heterocyclic scaffolds like piperazinediones. Ruthenium catalysts, in particular, have shown promise in various synthetic transformations. researchgate.netrsc.org Ruthenium-catalyzed oxidative annulation reactions, for instance, can be employed to construct the piperazinedione ring from acyclic precursors. nih.gov These methods often proceed with high atom economy and can tolerate a wide range of functional groups, making them suitable for the synthesis of complex molecules.

Ruthenium-catalyzed C-H activation is another valuable strategy that can be applied to the synthesis and functionalization of piperazinedione analogues. rsc.org This approach allows for the direct formation of carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials and thus streamlining the synthetic process.

While solid-phase synthesis has been a cornerstone of combinatorial chemistry, solution-phase parallel synthesis offers several advantages for the generation of piperazinedione libraries. lookchem.com These advantages include easier reaction monitoring, no need for cleavage from a solid support, and a broader range of compatible reactions.

In a typical solution-phase parallel synthesis workflow, a common starting material is dispensed into an array of reaction vessels. Different building blocks are then added to each vessel, allowing for the rapid generation of a library of related compounds. lookchem.comnih.gov Purification of the resulting products can be achieved through techniques such as liquid-liquid extraction or automated flash chromatography.

The development of efficient one-pot syntheses for piperazine-2,5-diones has further enhanced the utility of solution-phase combinatorial chemistry. lookchem.comnih.gov These methods allow for the construction of the heterocyclic core and the introduction of diversity elements in a single synthetic operation, significantly accelerating the library generation process.

Table 3: Comparison of Synthesis Methodologies

| Methodology | Advantages | Disadvantages | Applicability to Piperazinediones |

| Ruthenium-Catalyzed Synthesis | High efficiency, atom economy, functional group tolerance | Catalyst cost and removal | Construction of the core ring and C-H functionalization |

| Solution-Phase Parallel Synthesis | Rapid library generation, ease of reaction monitoring, broad reaction scope | Purification can be challenging | Ideal for creating large and diverse libraries of analogues |

Comprehensive Spectroscopic and Spectrometric Characterization Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the number and types of atoms in a molecule, their connectivity, and their spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be instrumental in identifying the different types of protons present in the 1-(2-Phenylethyl)piperazine-2,6-dione molecule. The expected ¹H NMR spectrum would show distinct signals corresponding to the protons of the phenylethyl group and the piperazine-2,6-dione (B107378) ring.

Phenylethyl Group: The aromatic protons on the benzene (B151609) ring would typically appear as a multiplet in the downfield region of the spectrum. The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl chain would each produce a distinct signal, likely a triplet, with their chemical shifts influenced by the adjacent phenyl and piperazine (B1678402) rings.

Piperazine-2,6-dione Ring: The protons on the piperazine ring would also give rise to specific signals. The methylene protons adjacent to the nitrogen atom and the carbonyl groups would have characteristic chemical shifts. The presence of the phenylethyl substituent on one of the nitrogen atoms would lead to a lack of symmetry in the ring, resulting in more complex splitting patterns for the ring protons.

An interactive data table of expected ¹H NMR chemical shifts is presented below, based on the analysis of similar structures.

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (C₆H₅) | ~ 7.2-7.4 | Multiplet |

| -N-CH₂-CH₂-Ph | ~ 2.8-3.0 | Triplet |

| -N-CH₂-CH₂-Ph | ~ 3.6-3.8 | Triplet |

| Piperazine Ring (-CH₂-CO-) | ~ 3.3-3.5 | Singlet or Multiplet |

| Piperazine Ring (-NH-CH₂-) | ~ 4.0-4.2 | Singlet or Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in This compound would produce a distinct signal in the ¹³C NMR spectrum.

Phenylethyl Group: The spectrum would show signals for the six carbons of the aromatic ring, with the ipso-carbon (the carbon attached to the ethyl group) having a different chemical shift from the others. The two methylene carbons of the ethyl chain would also be clearly distinguishable.

Piperazine-2,6-dione Ring: The two carbonyl carbons (-C=O) would appear at the most downfield region of the spectrum. The methylene carbons within the piperazine ring would have chemical shifts indicative of their positions relative to the nitrogen atoms and carbonyl groups.

Below is an interactive data table of anticipated ¹³C NMR chemical shifts.

| Carbon Atom | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | ~ 165-175 |

| Aromatic (C₆H₅) | ~ 125-140 |

| -N-CH₂-CH₂-Ph | ~ 30-35 |

| -N-CH₂-CH₂-Ph | ~ 45-50 |

| Piperazine Ring (-CH₂-) | ~ 40-55 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, helping to trace the proton-proton spin systems within the phenylethyl and piperazine moieties.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, for instance, confirming the attachment of the phenylethyl group to the nitrogen atom of the piperazine ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For This compound , high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which in turn would confirm its elemental composition (C₁₂H₁₄N₂O₂).

The mass spectrum would also display a characteristic fragmentation pattern. The molecular ion peak [M]⁺ would be observed, and key fragment ions would likely correspond to the loss of specific parts of the molecule, such as the phenylethyl group or parts of the piperazine ring. Analysis of these fragments would provide further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands for its key functional groups.

C=O Stretch: Strong absorption bands in the region of 1650-1750 cm⁻¹ would be indicative of the two carbonyl groups of the dione.

N-H Stretch: A band in the region of 3200-3500 cm⁻¹ would confirm the presence of the N-H group in the piperazine ring.

C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

C-N Stretch: Absorptions corresponding to the C-N bonds would be expected in the fingerprint region of the spectrum, typically between 1000 and 1350 cm⁻¹.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

To ensure the synthesized compound is pure and to isolate it from any byproducts or starting materials, advanced chromatographic techniques are essential.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of a compound. A sharp, single peak in the chromatogram would indicate a high degree of purity. Different column types and mobile phases can be used to optimize the separation.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis.

Column Chromatography: This technique is often used for the purification of the crude product on a larger scale. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system, This compound can be effectively separated from impurities.

Chemical Reactivity and Transformations of the 1 2 Phenylethyl Piperazine 2,6 Dione Scaffold

Reactivity Profiles of the Piperazinedione Ring System

The piperazine-2,6-dione (B107378) ring is a cyclic imide, characterized by two carbonyl groups that influence the reactivity of the entire heterocyclic system. The primary sites of reactivity include the amide bonds, the nitrogen atoms, and the α-carbons adjacent to the carbonyl groups.

Amide Bond Reactivity: The amide linkages are susceptible to cleavage through hydrolysis. Under acidic or basic conditions, the ring can be opened by nucleophilic attack at the carbonyl carbons, leading to linear dipeptide-like structures. nih.govnih.gov This reactivity is fundamental to the degradation pathways of such molecules and can also be exploited synthetically to produce derivatives of iminodiacetic acid.

N-Acylation and N-Alkylation: The nitrogen atom at position 4 (N4), being a secondary amine, is a key site for functionalization. It can readily undergo acylation or alkylation reactions to introduce a wide variety of substituents, a common strategy for modifying the properties of the scaffold. researchgate.netresearchgate.net

Reactivity of α-Carbons: The methylene (B1212753) protons at the C3 and C5 positions, being alpha to carbonyl groups, exhibit enhanced acidity. This allows for deprotonation by a suitable base to form enolates. These enolates can then react with various electrophiles, such as alkyl halides or aldehydes, enabling the introduction of substituents at these positions. Condensation reactions with aldehydes, for example, can lead to the formation of (Z,Z)-benzylidene derivatives. chemrxiv.org Such functionalization is crucial for building molecular complexity and has been used in the synthesis of bridged piperazine (B1678402) systems. nih.gov

Reduction of Carbonyl Groups: The amide carbonyls can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). Complete reduction of both carbonyl groups transforms the piperazine-2,6-dione into the corresponding piperazine, a widely used method for the synthesis of substituted piperazines. researchgate.net

Table 1: Summary of Reactions on the Piperazine-2,6-dione Ring

| Reaction Type | Reagent(s) | Site of Reaction | Product Type |

| Ring-Opening Hydrolysis | H₃O⁺ or NaOH(aq) | C2 and C6 Carbonyls | Linear iminodiacetic acid derivative |

| Reduction | LiAlH₄ | C2 and C6 Carbonyls | Substituted Piperazine |

| N-Alkylation | R-X, Base | N4 Nitrogen | 1,4-Disubstituted piperazine-2,6-dione |

| α-Carbon Condensation | Benzaldehyde, Base | C3 and C5 Methylenes | 3,5-Dibenzylidene-piperazine-2,6-dione |

| α-Carbon Alkylation | Base, then R-X | C3 and/or C5 Methylenes | 3- and/or 5-Alkyl-piperazine-2,6-dione |

Transformations Leading to Novel Heterocyclic Architectures

The piperazine-2,6-dione scaffold is a valuable starting material for the synthesis of more complex, multi-cyclic heterocyclic systems. Its inherent reactivity allows for intramolecular reactions that can generate fused or bridged ring architectures.

Fused Bicyclic Systems: The piperazinedione ring can be used to construct fused systems such as pyrrolopiperazine-2,6-diones. These structures are accessible through multi-component reactions, like the Ugi reaction, followed by intramolecular cyclization sequences. nih.govacs.org This approach allows for the diastereoselective formation of a new fused pyrrolidinone ring, creating complex structures with defined stereochemistry in a highly efficient manner. acs.org

Bridged Bicyclic Systems: Intramolecular cyclizations are a powerful tool for transforming the flexible piperazinedione ring into rigid, bridged structures. For instance, after functionalizing the α-carbons, a Dieckmann-analogous cyclization or an intramolecular aldol (B89426) reaction can be induced. nih.govnih.gov These reactions create a carbon bridge between the C2 and C6 positions (or related positions depending on the starting material), leading to the formation of diazabicyclo[3.2.1]octane or diazabicyclo[3.3.1]nonane frameworks. nih.govnih.gov Such rigid scaffolds are of significant interest in medicinal chemistry as they restrict the conformational flexibility of the molecule.

Table 2: Synthesis of Novel Heterocyclic Architectures from Piperazinedione Scaffolds

| Starting Scaffold | Reaction Type | Resulting Architecture | Example Heterocycle |

| Piperazine-2,6-dione derivative | Ugi Reaction / Intramolecular N-Acylation | Fused Bicyclic | Pyrrolopiperazine-2,6-dione acs.org |

| 2-(3,5-dioxopiperazin-2-yl)acetate | Dieckmann-analogous Cyclization | Bridged Bicyclic | 3,8-Diazabicyclo[3.2.1]octane-2,4-dione nih.gov |

| 3-(3,5-dioxopiperazin-2-yl)propionaldehyde | Intramolecular Aldol Reaction | Bridged Bicyclic | 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione nih.gov |

Reactivity of the Phenylethyl Side Chain and its Derivatives

The N-(2-phenylethyl) side chain offers additional sites for chemical modification, primarily on the aromatic phenyl ring. The reactivity of this group is influenced by the electronic nature of the piperazinedione ring to which it is attached.

Reactions at the Ethyl Bridge: The benzylic C-H bonds (adjacent to the phenyl ring) and the C-H bonds alpha to the ring nitrogen are potential sites for functionalization. While typically less reactive than the aromatic ring, these positions can undergo radical reactions. More advanced methods, such as photoredox-catalyzed C-H functionalization, have been shown to selectively activate the C-H bond alpha to a nitrogen atom in piperazine systems, allowing for the introduction of alkyl or aryl groups. mdpi.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Phenylethyl Side Chain

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(2-(4-Nitrophenyl)ethyl)piperazine-2,6-dione |

| Bromination | Br₂, FeBr₃ | 1-(2-(4-Bromophenyl)ethyl)piperazine-2,6-dione |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-(4-Acylphenyl)ethyl)piperazine-2,6-dione |

Mechanistic Studies of Chemical Reactions Involving the Core Structure

Understanding the mechanisms of reactions involving the 1-(2-phenylethyl)piperazine-2,6-dione scaffold is crucial for controlling reaction outcomes and designing new synthetic pathways.

Mechanism of Ring Opening: The hydrolysis of the piperazinedione ring proceeds through a nucleophilic acyl substitution mechanism. Under basic conditions, a hydroxide (B78521) ion attacks one of the carbonyl carbons, forming a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the cleavage of the amide bond and opening of the ring. nih.gov

Mechanism of Fused Ring Formation: The diastereoselective synthesis of pyrrolopiperazine-2,6-diones has been studied mechanistically. A proposed pathway involves the initial formation of an N-anion on a precursor molecule, which then undergoes an intramolecular N-acylation to form the fused bicyclic system. This is followed by a base-catalyzed epimerization at the newly formed stereocenter to yield the thermodynamically more stable diastereomer. acs.org

Mechanism of C-H Functionalization: The mechanism for photoredox-catalyzed C-H alkylation at the carbon alpha to the nitrogen involves single-electron transfer (SET). The photocatalyst, upon excitation by light, oxidizes the piperazine nitrogen to form a radical cation. A base then abstracts a proton from the adjacent carbon, generating an α-amino radical. This radical intermediate subsequently adds to a Michael acceptor, and further reduction and protonation steps yield the final alkylated product. mdpi.com

Computational Studies: Density Functional Theory (DFT) and other computational methods are increasingly used to elucidate reaction mechanisms and predict reactivity. nih.govnih.gov For complex heterocyclic systems, these studies can model transition states, calculate activation energies, and explain observed stereoselectivities, providing insights that are difficult to obtain through experimental means alone. acs.org

Table 4: Overview of Reaction Mechanisms for Piperazinedione Transformations

| Transformation | Key Mechanistic Steps | Key Intermediate(s) |

| Base-Catalyzed Ring Opening | Nucleophilic attack by OH⁻, Formation of tetrahedral intermediate, Amide bond cleavage | Tetrahedral oxyanion intermediate |

| Fused Ring (Pyrrolopiperazine) Synthesis | N-anion formation, Intramolecular N-acylation, Base-catalyzed epimerization | N-anion, Bicyclic intermediate |

| Photoredox α-C-H Alkylation | Single Electron Transfer (SET) from N atom, Deprotonation, Radical addition to Michael acceptor | Amine radical cation, α-amino radical |

Structure Activity Relationship Sar Investigations of 1 2 Phenylethyl Piperazine 2,6 Dione Analogues

Impact of Substituent Variation on Molecular Recognition and Interaction

Variations in the substituents on the aromatic ring and modifications to the alkyl linker have profound effects on the biological activity of 1-(2-phenylethyl)piperazine-2,6-dione analogues. These changes can influence lipophilicity, electronic properties, and steric fit within a target's binding site.

The phenyl group of the phenylethyl moiety is a key site for modification to explore its role in binding interactions, often through hydrophobic or aromatic (π-π) interactions. Research on related N-arylpiperazine compounds has shown that the nature and position of substituents on this ring are critical determinants of activity.

Studies have demonstrated that the introduction of electron-withdrawing groups, such as chloro- or fluoro-substituents, on the piperazine-linked benzene (B151609) ring can enhance biological activity, for instance, in anti-tumor applications. nih.gov For example, in a series of antimycobacterial N-arylpiperazine-based conjugates, compounds bearing a 3,4-dichlorophenyl group or a 4-chlorophenyl group on the piperazine (B1678402) nitrogen showed significant inhibitory activity. mdpi.com Specifically, 1-[2-Hydroxypropyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride was among the most effective inhibitors against Mycobacterium tuberculosis. mdpi.com

The position of the substituent is also vital. In a series of analgesic 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the presence of a hydroxyl group at the meta-position (3-position) of the phenyl ring was found to be a key feature for potent activity. nih.gov This suggests that a hydrogen bond donor at this specific position is crucial for interaction with the molecular target. The electronic properties conferred by these substituents can alter the charge distribution of the molecule, influencing how it interacts with polar residues in a binding pocket. mdpi.com

Table 1: Influence of Aromatic Substituents on Biological Activity of Piperazine Analogues

| Parent Compound Class | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| N-Arylpiperazine Conjugates | 3,4-dichloro | meta, para | Enhanced antimycobacterial activity | mdpi.com |

| N-Arylpiperazine Conjugates | 4-chloro | para | Enhanced antimycobacterial activity | mdpi.com |

| Phenylethylpiperazine Derivatives | 3-hydroxy | meta | Potent analgesic activity | nih.gov |

| Piperazine-based Berberine Analogues | Chloro/Fluoro | Not specified | Enhanced anti-tumor activity | nih.gov |

The two-carbon (ethyl) linker between the piperazine and phenyl rings plays a significant role in orienting the aromatic group within the binding site of a biological target. Altering its length, rigidity, or introducing branching can significantly impact biological activity.

In studies of sigma receptor ligands, the length of the linker group was found to be critical. Lengthening the linker from two to three carbon atoms in one series of compounds led to a dramatic reduction in receptor affinity. nih.gov This was attributed to a conformational change that caused a hydroxyl group on the terminal phenyl ring to clash with a hydrophobic residue (Tyr206) in the binding pocket. nih.gov This highlights the precise spatial requirements for optimal ligand-receptor engagement and suggests that the ethyl linker in the this compound scaffold may be optimal for certain targets.

Furthermore, modifications that alter the linker's nature, such as replacing a flexible alkyl chain with a more rigid element or changing heteroatoms within the chain, can also modulate activity. For instance, in a study of antiviral compounds, replacing an oxygen atom in an O-alkyl linker with a sulfur atom resulted in a decrease in activity, indicating the importance of the specific electronic and conformational properties of the linker. nih.gov

Role of Stereochemistry in Modulating Molecular Interactions

Biological systems are inherently chiral, and as a result, the stereochemistry of a drug molecule can be a critical factor in its pharmacological activity. For analogues of this compound that contain a chiral center, such as at the benzylic position of the phenylethyl group, the different enantiomers can exhibit markedly different biological profiles.

A prominent example is seen in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives investigated for analgesic activity. nih.gov In this series, the S-(+) enantiomers consistently showed stronger analgesic (agonist) activity than their corresponding R-(-) enantiomers. nih.gov The most potent compound in the series, an S-(+) enantiomer, was 105 times more potent than morphine. nih.gov

Conversely, the R-(-) enantiomers of some derivatives in the same study displayed narcotic antagonist activity, a pharmacological effect opposite to that of the S-(+) enantiomers. nih.gov This stark difference in activity underscores that the spatial arrangement of the phenyl group, the piperazine ring, and other substituents relative to each other is crucial for determining the mode of interaction with the receptor. The S-(+) enantiomers were noted to have the same configuration as the tyrosine residue of Met-enkephalin, suggesting a similar binding orientation at the opioid receptor. nih.gov These findings strongly indicate that a specific stereochemical configuration is required for productive engagement with the target, leading to either agonist or antagonist effects.

Elucidation of Pharmacophoric Requirements for Specific Molecular Target Engagement

A pharmacophore model represents the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and trigger a response. researchgate.net For the this compound scaffold, a general pharmacophore model can be proposed based on its constituent parts and SAR data from related compounds.

Key pharmacophoric features likely include:

A Hydrophobic/Aromatic Feature: Represented by the phenyl ring, which can engage in hydrophobic or π-π stacking interactions with nonpolar residues in the target's binding pocket. nih.gov

A Positive Ionizable Feature: The nitrogen atom at the 4-position of the piperazine ring is typically protonated at physiological pH. This positive charge can form a crucial salt bridge or ionic interaction with an acidic residue (e.g., Asp or Glu) in the receptor. nih.gov

Hydrogen Bond Acceptors: The two carbonyl oxygen atoms of the piperazine-2,6-dione (B107378) ring are strong hydrogen bond acceptors. These can form critical hydrogen bonds with donor groups in the active site, contributing to binding affinity and specificity.

Defined Spatial Relationships: The distances and relative orientations between these features are critical. As noted in section 5.1.2, the length of the alkyl linker dictates the position of the aromatic feature relative to the ionizable nitrogen, and even small changes can disrupt optimal binding. nih.gov

For specific targets like the sigma-1 receptor (S1R), pharmacophore models often consist of two hydrophobic sites connected by a central basic core (the protonated amine), which aligns well with the structure of phenylethylpiperazine analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can help in understanding the physicochemical properties that govern activity and in predicting the potency of novel, unsynthesized analogues.

For piperazine and piperidine (B6355638) derivatives, various QSAR models have been developed to predict activities ranging from enzyme inhibition to toxicity. researchgate.net These models typically use a set of molecular descriptors that quantify different aspects of a molecule's structure, such as:

Constitutional Descriptors: These describe the basic molecular composition, such as the number of oxygen atoms or double bonds.

Topological Descriptors: These describe the connectivity and branching of the molecule.

Electronic Descriptors: These quantify properties related to the electron distribution, such as partial charges.

Hydrophobic Descriptors: Commonly represented by LogP (the logarithm of the octanol-water partition coefficient), which measures the lipophilicity of the molecule.

In one QSAR study on piperazine and keto piperazine derivatives as renin inhibitors, the model suggested that constitutional descriptors played a vital role in the binding of the ligands to the enzyme. mdpi.com A robust QSAR model is typically validated using statistical parameters like the correlation coefficient (R²) and the cross-validation correlation coefficient (Q²). A high value for these parameters (e.g., > 0.8) indicates a model with good predictive ability. mdpi.com Such models can be invaluable for the virtual screening of compound libraries to identify new, potentially active derivatives of this compound for further investigation. mdpi.com

Theoretical and Computational Chemistry Approaches in the Study of 1 2 Phenylethyl Piperazine 2,6 Dione

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to forecast how a ligand, such as a derivative of 1-(2-Phenylethyl)piperazine-2,6-dione, might interact with a biological target, typically a protein or nucleic acid. For instance, molecular docking studies on phenylpiperazine derivatives have successfully shown their ability to bind to targets like the DNA-Topo II complex and the minor groove of DNA. mdpi.comsemanticscholar.org This predictive power helps in screening virtual libraries of compounds and prioritizing candidates for synthesis and biological evaluation.

Once a docking pose is generated, a detailed analysis of the interactions within the receptor's binding site is crucial. This involves identifying key amino acid residues or nucleotides that form stabilizing contacts with the ligand. For pharmacophores similar to the piperazine (B1678402) structure, common interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Structure-activity relationship (SAR) studies on ligands targeting sigma-1 (σ1R) and histamine (B1213489) H3 (H3R) receptors have identified a general pharmacophore model consisting of a central amine site flanked by hydrophobic domains. nih.gov The piperazine ring, with its two nitrogen atoms, can act as a basic center, protonated under physiological pH, making it a candidate for forming significant hydrogen bonds and other electrostatic interactions within a receptor pocket. mdpi.comsemanticscholar.org

A hypothetical analysis of this compound interacting with a target protein might reveal the following types of interactions:

| Interaction Type | Potential Participating Group of Ligand | Potential Participating Group of Receptor |

| Hydrogen Bonding | Piperazine ring nitrogens, Carbonyl oxygens | Polar amino acid residues (e.g., Asp, Gln, Asn) |

| Hydrophobic Interactions | Phenylethyl group | Nonpolar amino acid residues (e.g., Leu, Val, Phe) |

| π-π Stacking | Phenyl ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Electrostatic Interactions | Protonated piperazine nitrogen | Acidic amino acid residues (e.g., Asp, Glu) |

To systematically analyze and compare docking results, molecular interaction fingerprinting is employed. This method translates the complex 3D structural information of a ligand-receptor complex into a bitstring format, where each bit represents the presence or absence of a specific interaction with a particular residue. This allows for rapid screening and comparison of different ligands. By analyzing the interaction fingerprints of multiple high-affinity ligands, researchers can identify "hot spots"—key residues in the binding site that are critical for ligand recognition and binding. In studies of piperidine (B6355638) derivatives, Hirshfeld surface analysis has been used to quantify intermolecular interactions, which serves a similar purpose of identifying crucial contact points for molecular stability. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the stability of a predicted docking pose, explore the conformational flexibility of the ligand and the receptor, and understand the energetics of the binding process. researchgate.net For piperazine and piperidine derivatives, MD simulations have been used to examine the stability of the compound's pose within the binding pocket and correlate the frequency of specific amino acid interactions with experimental affinity. nih.govresearchgate.net Such simulations can reveal important dynamic events, such as conformational changes in the protein upon ligand binding, which are missed by static docking methods. researchgate.net

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are based on the principles of quantum mechanics and provide highly accurate information about the electronic structure of a molecule. These methods are invaluable for predicting properties like molecular geometry, charge distribution, and chemical reactivity.

Density Functional Theory (DFT) is a popular QM method that calculates the electronic structure of a molecule based on its electron density. It is frequently used to optimize the geometry of a molecule and to calculate properties that explain its stability and reactivity. researchgate.netmdpi.com The molecular electrostatic potential (MEP), which can be calculated using DFT, provides a 3D map of the charge distribution around a molecule. researchgate.netmdpi.com This map helps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into how the molecule will interact with other molecules and its potential reactive sites. researchgate.netmdpi.com For related heterocyclic compounds, DFT has been used to optimize geometry, with results showing good agreement with experimental data from X-ray diffraction. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of QM that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). libretexts.org The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. researchgate.net FMO analysis of novel piperidine derivatives has shown that the calculated HOMO and LUMO energies can effectively describe the charge transfer and reactivity of the compound. researchgate.net

| FMO Parameter | Description | Implication for this compound |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction utilizes computational models to forecast the pharmacokinetic properties of a compound, offering a cost-effective and rapid alternative to traditional laboratory experiments. These predictions are instrumental in identifying potential liabilities of a molecule early in the drug development process.

Computational Models for Metabolic Stability Assessment

Computational models for metabolic stability typically predict a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily. These models can identify potential sites of metabolism on the molecule and estimate the rate of its clearance. However, no such computational analysis has been published for this compound.

Permeability Modeling and Prediction

Permeability modeling is employed to predict a compound's ability to cross biological membranes, a critical factor for its absorption and distribution. Models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability simulations are commonly used. The absence of published studies on this compound means there are no available data tables or detailed findings regarding its predicted permeability characteristics.

While computational ADME studies have been conducted on various other piperazine-containing compounds, the specific structural features of this compound necessitate a dedicated analysis to generate accurate predictions. Without such studies, any discussion of its ADME profile would be purely speculative. Further research is required to computationally model and report on the metabolic stability and permeability of this specific compound.

Mechanistic Studies of Molecular Interactions and Biochemical Pathways Involving 1 2 Phenylethyl Piperazine 2,6 Dione Analogues

Investigation of Ligand-Receptor Binding Mechanisms

Analogues featuring the piperazine (B1678402) or piperidine-2,6-dione core are recognized as "privileged scaffolds" due to their ability to bind to a wide range of G-protein coupled receptors (GPCRs), particularly aminergic receptors that are central to neurotransmission. mdpi.com

The arylpiperazine moiety, a common feature in many analogues, is a well-established pharmacophore for serotonin (B10506) receptors. mdpi.com Studies on various arylpiperazine derivatives have demonstrated high-affinity binding to both 5-HT1A and 5-HT7 receptors. For instance, the compound SYA16263, a pyridinyl-piperazine, binds with very high affinity to the 5-HT1A receptor (Ki = 1.1 nM) and moderate affinity to the 5-HT7 receptor (Ki = 90 nM). nih.govnih.gov Structural modifications of this lead compound led to the identification of derivative 21 (6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one), which exhibited even higher affinity for both receptors, with a sub-nanomolar Ki of 0.74 nM for 5-HT1A and a low nanomolar Ki of 8.4 nM for 5-HT7. nih.govnih.gov

The binding mechanism often involves a crucial interaction between a protonated nitrogen atom in the piperazine ring and a conserved aspartate residue (Asp116) in the third transmembrane domain of the receptor. mdpi.com Further stabilization is achieved through π-π stacking interactions between the aryl ring of the ligand and aromatic residues, such as phenylalanine (Phe362), within the receptor's binding pocket. mdpi.com

Similarly, piperidine-2,6-dione derivatives have been developed as multireceptor ligands with potent activity at serotonin receptors. Compound 5 (1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione) shows high affinity for both 5-HT1A and 5-HT2A receptors, contributing to its potential as an atypical antipsychotic. nih.gov

| Compound Analogue | Receptor Target | Binding Affinity (Ki, nM) |

|---|---|---|

| SYA16263 | 5-HT1A | 1.1 |

| SYA16263 | 5-HT7 | 90 |

| Compound 21 | 5-HT1A | 0.74 |

| Compound 21 | 5-HT7 | 8.4 |

| Compound 8 | 5-HT1A | 1.2 |

| Compound 10 | 5-HT1A | 21.3 |

Beyond serotonin receptors, these analogues frequently interact with other key GPCRs, including dopamine (B1211576) and adrenergic receptors. The versatile structure of arylpiperazines allows for modulation of affinity and selectivity across different receptor families. researchgate.net

Dopamine Receptors: N-phenylpiperazine analogues have been investigated for their selective binding to dopamine D2-like receptor subtypes (D2, D3). nih.gov Certain derivatives achieve high D3 versus D2 selectivity by engaging in a "bitopic" binding mode, where the N-phenylpiperazine moiety occupies the primary binding site (orthosteric site) and another part of the molecule interacts with a secondary, less conserved site. nih.gov Piperidine-2,6-dione derivatives, such as compound 5 , also exhibit high affinity for D2 and D3 receptors, a characteristic feature of many atypical antipsychotic agents. nih.gov

Adrenergic Receptors: A series of 4-phenylpiperidine-2,6-dione (B1266656) derivatives were designed as ligands for α1-adrenoceptor subtypes. nih.gov These compounds displayed affinities in the nanomolar range, with some showing selectivity for a specific subtype. For example, 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione (Compound 34 ) demonstrated the highest affinity for the α1A-adrenoceptor (pKi = 8.74) with 10-fold selectivity over the α1B and α1D subtypes. nih.gov Molecular docking studies suggest the binding is driven by hydrogen bonds and electrostatic forces with key residues like Asp106 and Gln177 in the receptor. rsc.org

Enzyme Inhibition Kinetic and Mechanistic Studies

Analogues of 1-(2-phenylethyl)piperazine-2,6-dione have also been explored as inhibitors of key enzymes involved in neurotransmission and cellular signaling.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov Structurally related phthalimide-piperazine derivatives have been shown to inhibit these enzymes. A series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated, with several compounds displaying potent AChE inhibition. nih.gov

The mechanism often involves the inhibitor binding within the active site gorge of the enzyme. Docking studies suggest that these molecules can adopt a binding mode similar to the approved drug donepezil, interacting with key aromatic residues in the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The potency of inhibition is influenced by the substituents on the phenyl ring; for example, compound 4a , with an ortho-chlorine substituent, was the most potent in its series (IC50 = 0.91 µM). nih.gov Another series based on a 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione structure also yielded AChE inhibitors, with the 4-fluorophenyl derivative (Compound 4b ) being the most active (IC50 = 16.42 µM). nih.gov

Some related heterocyclic compounds have been developed as dual inhibitors of both AChE and BChE, which may offer a broader therapeutic effect. mdpi.com Kinetic studies on various inhibitors reveal different modes of inhibition, including competitive, non-competitive, and mixed-type mechanisms, depending on how and where the inhibitor binds to the enzyme. mdpi.comfrontiersin.org

| Compound Analogue | Enzyme Target | Inhibitory Concentration (IC50, µM) |

|---|---|---|

| Compound 4a (ortho-Cl) | AChE | 0.91 |

| Compound 4g (meta-OCH3) | AChE | 5.5 |

| Compound 4b (para-F) | AChE | 16.42 |

| Donepezil (Reference) | AChE | 0.14 |

Phosphodiesterases (PDEs) are a family of enzymes that degrade the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of these enzymes prolongs the signaling of these messengers, making PDE inhibitors valuable for treating a range of conditions. While the piperazine-2,6-dione (B107378) scaffold represents a potential starting point for the design of novel PDE inhibitors, specific mechanistic studies on this compound analogues targeting specific PDE subtypes like PDE4B or PDE10A are not extensively reported in the current literature. The general mechanism of PDE inhibitors involves competitive binding to the enzyme's active site, preventing the hydrolysis of cAMP or cGMP. nih.gov

Characterization of Intracellular Signaling Pathways Modulated by the Compound

The interaction of these analogues with receptors and enzymes initiates changes in downstream intracellular signaling pathways. Functional assays on 4-phenylpiperidine-2,6-dione derivatives that bind to α1-adrenoceptors revealed that they act as antagonists. nih.gov These compounds were shown to block the signal transduction pathway coupled to these receptors by inhibiting the norepinephrine-induced stimulation of inositol (B14025) phospholipid hydrolysis. nih.gov This action prevents the generation of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), thereby blocking downstream calcium release and protein kinase C activation.

In a related scaffold, 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to exert antioxidant effects by modulating the IL-6/Nrf2 signaling pathway. nih.gov When cells are under oxidative stress, the transcription factor Nrf2 can mediate the expression of interleukin-6 (IL-6). In turn, IL-6 can activate downstream pro-survival pathways such as JAK/STAT3 and PI3K/Akt, reducing apoptosis. nih.gov This suggests that piperazine-dione structures may influence complex signaling cascades related to cellular stress and survival.

Elucidation of Molecular Mechanisms of Action for this compound Remains an Area for Future Investigation

Currently, detailed mechanistic studies elucidating the specific molecular interactions and biochemical pathways modulated by this compound are not extensively available in publicly accessible scientific literature. Therefore, a comprehensive analysis of its molecular mechanisms of action for specific biological modulations cannot be provided at this time.

While the broader class of piperazine-containing compounds has been the subject of considerable research, leading to the development of drugs with a wide range of therapeutic applications, the specific biological targets and downstream signaling cascades affected by the 1-(2-phenylethyl) substitution on the piperazine-2,6-dione scaffold are yet to be fully characterized.

Future research endeavors would be necessary to delineate the precise molecular pharmacology of this compound. Such studies would typically involve a combination of computational modeling, in vitro biochemical and cell-based assays, and potentially in vivo animal models to:

Identify Primary Molecular Targets: Determine the specific proteins, receptors, enzymes, or nucleic acids with which this compound directly interacts.

Characterize Binding Interactions: Analyze the affinity and kinetics of the compound binding to its target(s).

Elucidate Functional Consequences: Investigate how this binding event modulates the function of the target, for instance, through inhibition, activation, or allosteric modulation.

Map Affected Biochemical Pathways: Trace the downstream cellular signaling pathways that are consequently altered, leading to an observable biological response.

Without such dedicated studies, any discussion on the molecular mechanisms of this compound would be speculative and fall outside the scope of established scientific findings.

Future Directions and Emerging Research Avenues for 1 2 Phenylethyl Piperazine 2,6 Dione

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Traditional methods for synthesizing N-substituted piperazine-2,6-diones often involve the condensation of iminodiacetic acid derivatives with primary amines. researchgate.net While effective, these methods can sometimes require harsh conditions or lead to byproducts. Future research is increasingly focused on developing more efficient and environmentally benign synthetic strategies.

Key areas of development include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times and increase yields for the synthesis of piperazine-2,6-dione (B107378) derivatives. researchgate.net This high-efficiency method offers a greener alternative to conventional heating.

One-Pot Procedures: Multi-step, one-pot procedures are being developed to streamline the synthesis process, reducing the need for intermediate purification steps and minimizing solvent waste. nih.gov Researchers have successfully developed three-step, one-pot methods to produce various N-substituted piperazine-2,6-diones in high yields. nih.gov

Photoredox Catalysis: Visible-light-promoted reactions represent a frontier in sustainable chemistry. organic-chemistry.org Methods using organic photocatalysts, such as carbazolyl dicyanobenzene (4CzIPN), are being explored to facilitate C-H functionalization and cyclization reactions under mild conditions, offering novel pathways to substituted piperazines. organic-chemistry.orgmdpi.com

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved yields, safety, and scalability. Adapting the synthesis of 1-(2-phenylethyl)piperazine-2,6-dione to flow chemistry could enable more efficient and reproducible large-scale production.

| Methodology | Key Advantages | Potential Application |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields. researchgate.net | Rapid library synthesis for screening. |

| One-Pot Procedures | Improved efficiency, reduced waste. nih.gov | Streamlined manufacturing processes. |

| Photoredox Catalysis | Mild reaction conditions, sustainable. organic-chemistry.orgmdpi.com | Novel functionalizations of the piperazinedione core. |

| Flow Chemistry | Scalability, reproducibility, enhanced safety. | Industrial-scale production. |

Expansion of Structure-Activity Relationship Studies to Diverse Molecular Targets

While the piperazine (B1678402) motif is well-represented in medicinal chemistry, comprehensive structure-activity relationship (SAR) studies for this compound are an emerging field. Future research will focus on systematically modifying the structure to probe its activity against a wide array of biological targets.

Key research avenues include:

Systematic Derivatization: Modifications will target three main areas: the phenyl ring of the phenylethyl group, the ethyl linker, and the piperazinedione core itself. For instance, adding electron-withdrawing or electron-donating groups to the phenyl ring can modulate pharmacokinetic and pharmacodynamic properties. mdpi.combiomolther.org

Diverse Biological Screening: Derivatives will be screened against a broad range of targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes like PI3Kδ, and protein-protein interactions. researchgate.netnih.gov Studies on similar arylpiperazine structures have shown affinity for 5-HT1A and alpha 1 receptors, suggesting a starting point for investigation. nih.gov

Conformational Restriction: Introducing rigid scaffolds or bridging the piperazinedione ring can lock the molecule into specific conformations. nih.gov This approach can enhance binding affinity and selectivity for a particular biological target by reducing the entropic penalty of binding. nih.gov

| Molecular Target Class | Rationale for Exploration | Example from Similar Scaffolds |

|---|---|---|

| GPCRs (e.g., Serotonin (B10506), Adrenergic) | Arylpiperazines are known to interact with these receptors. nih.gov | Hydantoin-phenylpiperazines show affinity for 5-HT1A and alpha 1 receptors. nih.gov |

| Kinases (e.g., PI3Kδ) | The piperazinone scaffold has been identified as a promising core for kinase inhibitors. nih.gov | Piperazinone-containing thieno[3,2-d]pyrimidines are potent PI3Kδ inhibitors. nih.gov |

| NMDA Receptors | N,N'-substituted piperazines can modulate polyamine sites on NMDA receptors. nih.gov | N,N'-bis(3-aminopropyl)homopiperazine enhances [3H]MK-801 binding. nih.gov |

| Mycobacterial Targets | N-arylpiperazine motifs have shown activity against Mycobacterium tuberculosis. mdpi.com | Trifluoromethylphenyl-piperazine conjugates inhibit mycobacterial growth. mdpi.com |

Application as Chemical Probes for Biological System Interrogation

Beyond therapeutic potential, this compound can be developed into a chemical probe to study biological systems. By incorporating reporter tags or reactive groups, these molecules can be used to visualize, identify, and quantify biological targets in living cells.

Future directions in this area involve:

Fluorophore Conjugation: Attaching a fluorescent dye, such as a BODIPY or benzanthrone (B145504) moiety, to the core structure would enable fluorescence imaging of its biological targets within cells. mdpi.comrsc.org This allows for real-time tracking of the molecule's distribution and interactions.

Affinity-Based Probes: Incorporating a photo-crosslinkable group (e.g., a diazirine) or a biotin (B1667282) tag would allow for affinity-based protein profiling. This technique helps identify the specific protein targets a compound binds to within a complex cellular lysate.

Targeted Delivery: The phenylethylpiperazinedione scaffold could be functionalized with moieties that target specific organelles, such as the mitochondria or endoplasmic reticulum, to probe biological processes localized to these cellular compartments.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govmdpi.com For this compound, these computational tools can guide the synthesis of new analogs with optimized properties.

Emerging applications include:

Predictive Modeling: ML models, such as graph neural networks, can be trained on existing chemical data to predict the biological activity, solubility, and other ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of virtual derivatives before they are synthesized. astrazeneca.com This prioritizes the most promising candidates, saving time and resources. nih.gov

De Novo Design: Deep generative models can design entirely new molecules based on the piperazinedione scaffold that are optimized for high affinity to a specific target. mdpi.comnih.gov These algorithms can explore a vast chemical space to propose novel structures that a human chemist might not envision. mdpi.com

QSAR and 3D-QSAR: Quantitative Structure-Activity Relationship (QSAR) studies, including Comparative Molecular Field Analysis (CoMFA), can build predictive models that rationalize the steric and electrostatic factors influencing binding affinity and selectivity. nih.gov This provides crucial insights for designing more potent and selective compounds.

Exploration of New Chemical Transformations and Rearrangements Involving the Piperazinedione Core

The piperazinedione ring is not merely a static scaffold but a reactive chemical entity. Future research will explore novel chemical reactions to transform this core into new, structurally complex molecules. This expands the accessible chemical diversity starting from this compound.

Areas for exploration include:

Ring Transformations: Investigating rearrangement reactions, such as the Diaza-Cope or Mumm rearrangements, could transform the piperazine ring into other heterocyclic systems, leading to novel scaffolds. bohrium.com

C-H Functionalization: Developing methods for the direct and selective functionalization of the carbon-hydrogen bonds on the piperazinedione ring would provide a powerful tool for late-stage diversification of lead compounds. mdpi.com This allows for the addition of new functional groups without needing to re-synthesize the core structure.

Bridged Scaffolds: Creating bicyclic structures through intramolecular cyclization reactions, such as Dieckmann or aldol-type reactions, can produce conformationally rigid analogs. nih.gov These rigid structures are valuable for improving selectivity and understanding the bioactive conformation of the molecule. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Phenylethyl)piperazine-2,6-dione, and how do yields compare across different methodologies?

- Methodological Answer : The compound can be synthesized via cyclization of arylethylamines with iminodiacetic acid derivatives. A scalable route uses inexpensive starting materials (e.g., formamide and phenethylamine) under vacuum at elevated temperatures (110–160°C), achieving ~70% yield without chromatography . Alternative methods employ Brønsted acid-mediated cyclization (e.g., TfOH) or carbonyldiimidazole (CDI)/DMAP at room temperature, yielding 72% for 4-benzenesulfonyl derivatives . Key variables impacting yield include temperature (higher yields at 60°C vs. room temperature) and protecting group stability (e.g., benzenesulfonyl vs. benzyl) .

Q. How can researchers characterize piperazine-2,6-dione derivatives using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : and NMR are critical for confirming regiochemistry. For example, NMR of 4-benzenesulfonyl derivatives shows distinct singlet peaks for methylene protons adjacent to sulfonyl groups .

- X-ray Crystallography : Crystal structures (e.g., 2-[3,5-dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid) reveal envelope conformations of the piperazine-2,6-dione ring and intermolecular hydrogen bonding (O–H⋯N), stabilizing the lattice .

- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., m/z 658.9 [M+H]+ for complex thiazole derivatives) .

Q. What in vitro models are used to assess the biological activity of this compound derivatives?

- Methodological Answer : Anticancer activity is evaluated in cell lines such as T47D (breast), NCI H-522 (lung), and HepG-2 (liver) at 10 µM concentrations. Derivatives like 4-(1H-indole-2-carbonyl)piperazine-2,6-dione show selective cytotoxicity via MTT assays . For cardioprotection, neonatal rat cardiomyocytes are treated with anthracyclines (e.g., doxorubicin) and co-incubated with dexrazoxane analogs (e.g., JAS-2) to measure viability via LDH release .

Advanced Research Questions

Q. How does the structure of this compound derivatives influence their cardioprotective efficacy against anthracycline-induced toxicity?

- Methodological Answer : Modifications at the N-4 position (e.g., hydroxypropane or morpholinoethyl groups) enhance Topoisomerase IIβ (Topo IIβ) binding, critical for cardioprotection. For example, ICRF-193 (a bisdioxopiperazine) shows stronger Topo IIβ interactions than dexrazoxane, reducing reactive oxygen species (ROS) generation in cardiomyocytes. SAR studies involve synthesizing analogs via reductive alkylation or ester hydrolysis and testing in Topo IIβ inhibition assays .

Q. What analytical challenges arise in quantifying metabolites of this compound in biological matrices, and how can they be addressed?

- Methodological Answer : Metabolites like ADR-925 (a metal-chelating derivative) require LC-MS/MS with ion-pairing reagents (e.g., heptafluorobutyric acid) to improve retention on C18 columns. Matrix effects from plasma proteins are minimized using solid-phase extraction (SPE) with Oasis HLB cartridges. Deuterated internal standards (e.g., d3-dexrazoxane) correct for variability in recovery rates .

Q. What mechanistic insights explain the dual role of piperazine-2,6-diones in ROS scavenging and Topo II inhibition?

- Methodological Answer :

- ROS Scavenging : Electrochemical assays (e.g., cyclic voltammetry) demonstrate redox activity, with oxidation potentials correlating with ROS quenching efficacy. Derivatives with electron-donating substituents (e.g., methoxy groups) show enhanced radical scavenging .

- Topo II Inhibition : Surface plasmon resonance (SPR) reveals binding affinities (K) to Topo II isoforms. Molecular docking (e.g., AutoDock Vina) identifies hydrogen bonds between dione carbonyls and Topo IIβ residues (e.g., Asn-150 and Lys-168), stabilizing the closed-clamp conformation .

Q. How can researchers resolve contradictions in reported cytotoxicity data for piperazine-2,6-dione derivatives across different studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration affecting drug uptake) or cell line heterogeneity. Standardized protocols (e.g., 48-h exposure in serum-free media) and orthogonal assays (e.g., clonogenic survival alongside MTT) improve reproducibility. Meta-analyses of IC values adjusted for protein binding (e.g., using equilibrium dialysis) clarify structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.